molecular formula C19H14N6O7S B11443954 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione

7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11443954
M. Wt: 470.4 g/mol
InChI Key: GGPIWWUIMQJWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione is a complex organic compound belonging to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexanone ring and a pyrimidine-trione ring, with nitrophenyl and thioxo groups enhancing its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione typically involves a double-Michael addition reaction. This reaction is robust and provides excellent yield and regioselectivity. The process involves the reaction of 1,5-diaryl-1,4-pentadien-3-ones with barbituric acid or 2-thiobarbituric acid under refluxing conditions in an aqueous ethanol medium .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, with careful control of temperature, solvent, and reaction time to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione apart from similar compounds is its combination of nitrophenyl and thioxo groups. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H14N6O7S

Molecular Weight

470.4 g/mol

IUPAC Name

7,11-bis(4-nitrophenyl)-9-sulfanylidene-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C19H14N6O7S/c26-15-19(16(27)23-17(28)22-15)13(9-1-5-11(6-2-9)24(29)30)20-18(33)21-14(19)10-3-7-12(8-4-10)25(31)32/h1-8,13-14H,(H2,20,21,33)(H2,22,23,26,27,28)

InChI Key

GGPIWWUIMQJWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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